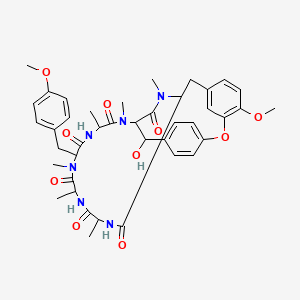
2-(1H-Benzimidazol-2-yl)-1,3-benzothiazole
Übersicht
Beschreibung
2-(1H-benzimidazol-2-yl)-1,3-benzothiazole is a member of benzothiazoles.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Synthesis
Compounds containing benzimidazole and benzothiazole moieties, such as 2-(1H-Benzimidazol-2-yl)-1,3-benzothiazole, are known for their versatile chemistry and have been extensively studied for their preparation procedures, properties, and complexation abilities. These compounds exhibit fascinating variability in their chemistry, including different protonated and/or deprotonated forms, and have been used to form complex compounds with notable spectroscopic properties, structures, and magnetic properties. Their biological and electrochemical activity further highlights their potential in various research applications (Boča, Jameson, & Linert, 2011).
Biological Activities
Benzimidazoles and benzothiazoles, including derivatives similar to 2-(1H-Benzimidazol-2-yl)-1,3-benzothiazole, have been identified for their broad spectrum of biological and pharmacological properties. These include antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Notably, 2-arylbenzothiazoles are emerging as potent antitumor agents, underscoring the therapeutic potential of these compounds in drug discovery and development (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
Therapeutic Applications
The therapeutic applications of benzothiazoles have been extensively explored, with a particular focus on their anticancer potential. Recent studies have shown that structural modifications of the benzothiazole scaffold, including derivatives similar to 2-(1H-Benzimidazol-2-yl)-1,3-benzothiazole, can lead to the development of new antitumor agents. These findings suggest a promising future for benzothiazoles and their derivatives in the field of chemotherapeutics, highlighting the need for further research into their efficacy and safety profiles as potential cancer treatments (Ahmed et al., 2012).
Eigenschaften
Produktname |
2-(1H-Benzimidazol-2-yl)-1,3-benzothiazole |
|---|---|
Molekularformel |
C14H9N3S |
Molekulargewicht |
251.31 g/mol |
IUPAC-Name |
2-(1H-benzimidazol-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C14H9N3S/c1-2-6-10-9(5-1)15-13(16-10)14-17-11-7-3-4-8-12(11)18-14/h1-8H,(H,15,16) |
InChI-Schlüssel |
IIBOKVBFKUNLNA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=NC4=CC=CC=C4S3 |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=NC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-Azido-7-phenylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1207152.png)
